2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, methyl ester
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, methyl ester is a poly-substituted naphthalene derivative characterized by:
- Acetyloxy group at position 2.
- Three methoxy groups at positions 5, 6, and 5.
- Methyl ester at the carboxylic acid moiety.
Properties
Molecular Formula |
C17H18O7 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-5,6,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O7/c1-9(18)24-12-8-11(17(19)23-5)6-10-7-13(20-2)15(21-3)16(22-4)14(10)12/h6-8H,1-5H3 |
InChI Key |
GJHDUXZHHMAJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=C2OC)OC)OC |
Origin of Product |
United States |
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, methyl ester, also known as a methoxy-substituted naphthalene derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a naphthalene core with multiple methoxy groups and an acetyloxy substituent. This configuration is significant for its biological activity as it influences solubility and interaction with biological targets.
Biological Activity
Anticancer Properties
Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit significant anticancer properties. For instance, studies on related methoxy-substituted compounds have shown antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the disruption of the folate cycle, leading to inhibited cell proliferation and induced apoptosis in cancer cells .
Antimicrobial Activity
The naphthalene derivatives have also been studied for their antimicrobial properties. Some analogues have demonstrated effectiveness against a range of bacteria and fungi. The presence of methoxy groups enhances their lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .
Inhibition of Enzymatic Activity
Another area of interest is the compound's ability to inhibit specific enzymes. For example, naphthol derivatives have been reported to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can have implications in treating hyperpigmentation disorders .
Case Studies and Research Findings
- Anticancer Study : A study published in 2008 examined a related compound with trimethoxy groups that showed potent antiproliferative activity against melanoma cells. The mechanism was attributed to the compound's ability to bind to dihydrofolate reductase, disrupting folate metabolism .
- Antimicrobial Efficacy : Research on naphthalene derivatives indicated that these compounds could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that suggests methoxy substitution significantly enhances antimicrobial activity .
- Enzyme Inhibition : A comparative study on the inhibition of tyrosinase by various naphthol derivatives revealed that certain methoxy-substituted naphthols exhibited stronger inhibitory effects compared to their unsubstituted counterparts. This finding supports the potential use of these compounds in cosmetic formulations aimed at reducing skin pigmentation .
Data Table: Biological Activities of Naphthalene Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Physicochemical Properties
- Acetyloxy vs. Hydroxy Groups : The acetyloxy group in the target compound may act as a protective moiety, hydrolyzing to a hydroxyl group in vivo, which could enhance bioavailability . In contrast, compounds with free hydroxyl groups (e.g., CAS 90539-45-0) exhibit higher acidity and participate in hydrogen bonding, affecting solubility and receptor interactions .
Ester Group Impact
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 752252-41-8) generally increase lipophilicity, slowing hydrolysis and prolonging half-life in biological systems. Methyl esters, as in the target compound, may offer faster metabolic activation .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis typically involves esterification of 2-naphthalenecarboxylic acid derivatives, followed by sequential methoxy and acetyloxy substitutions. Key steps include:
- Protection/deprotection strategies for reactive groups (e.g., using acetyl chloride for acetylation under anhydrous conditions).
- Electrophilic aromatic substitution to introduce methoxy groups, requiring Lewis acid catalysts (e.g., AlCl₃) and controlled temperatures .
- Chromatographic purification (e.g., silica gel column chromatography) to isolate the target compound from structural analogs .
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing 5,6,7-trimethoxy from regioisomers) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (334.3 g/mol) and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical determination if crystalline derivatives are obtained .
Q. How do the methoxy and acetyloxy groups influence solubility and reactivity?
- Methoxy groups enhance solubility in polar organic solvents (e.g., DCM, THF) and stabilize intermediates via electron-donating effects during reactions .
- Acetyloxy groups increase susceptibility to hydrolysis under acidic/basic conditions, necessitating pH control during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological approaches include:
- Dose-response assays to distinguish concentration-dependent effects (e.g., cytotoxic vs. cytostatic activity) .
- Comparative studies with structural analogs (e.g., 5,6,8-trimethoxy or brominated derivatives) to isolate substituent-specific bioactivity .
- Mechanistic profiling : Transcriptomic or proteomic analysis to identify target pathways (e.g., tubulin inhibition vs. DNA intercalation) .
Q. What strategies optimize multi-step synthesis for scalability without compromising yield?
- Flow chemistry : Continuous reactors to improve reaction control and reduce purification steps .
- Microwave-assisted synthesis : Accelerates methoxy group installation while minimizing side reactions .
- Green solvents : Replace toluene/DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., replacing acetyloxy with benzoyloxy) .
- Computational modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
- In vitro assays : Test analogs against panels of cancer cell lines or microbial strains to correlate substituent patterns with potency .
Q. What experimental designs are recommended for assessing metabolic stability?
- Microsomal incubation : Liver microsomes (human/rodent) to measure phase I metabolism (e.g., demethylation or deacetylation) .
- LC-MS/MS analysis : Quantify metabolites and identify degradation pathways (e.g., ester hydrolysis) .
- Stability under physiological conditions : Incubate in simulated gastric fluid (pH 2) or plasma to evaluate oral bioavailability .
Data Contradiction Analysis
Q. How should discrepancies in reported biological data (e.g., varying IC₅₀ values) be addressed?
- Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. MCF-7), incubation times, and controls .
- Validate purity : Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting results .
- Replicate studies : Collaborate with independent labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
